5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine
Description
5-Methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy moiety at position 2. This compound is part of a broader class of fused heterocycles investigated for their biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-24-13-10-18-17(19-11-13)26-12-3-6-21(7-4-12)16(23)14-9-15-22(20-14)5-2-8-25-15/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVJRRPSWMIAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine Derivatives
- BK72331 (3-methyl-6-[(1-{pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine): Replaces the pyrimidine ring with pyridazine and introduces a methyl group at position 3. Pyridazine’s reduced aromaticity compared to pyrimidine may alter binding interactions in biological systems .
- BK72504 (3-[(1-{pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine): Lacks the methyl group of BK72331, highlighting the impact of substituent simplicity on solubility and synthetic accessibility .
Pyridine-Based Analogs
- 5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine (CM899740): Substitutes pyrimidine with pyridine and incorporates a xanthene-carbonyl group.
Substituent Effects on Pharmacological Properties
Aryl Group Modifications
- MK58 (2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one): A methoxy group at the ortho position of the phenyl ring demonstrates how substituent positioning influences steric hindrance and electronic effects. This compound showed enhanced activity in preliminary kinase assays compared to para-substituted analogs .
- MK80 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one): The electron-withdrawing trifluoromethyl and chloro groups increase metabolic stability but may reduce binding affinity due to excessive hydrophobicity .
Piperidine Functionalization
- 6-{[(Tert-butoxy)carbonyl]amino}-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid: The tert-butoxy carbonyl group on the pyrazolo-oxazine ring improves stability against enzymatic degradation compared to the target compound’s methoxy group .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 5-methoxy, pyrazolo-oxazine carbonyl | 343.38 | 2.1 |
| BK72331 | Pyridazine | 3-methyl, pyrazolo-oxazine carbonyl | 343.38 | 2.4 |
| MK58 | Pyrazolo-pyrimidine | 2-methoxyphenyl, 5-phenyl | 335.34 | 3.0 |
| CM899740 | Pyridine | 5-chloro, xanthene-carbonyl | 386.38 | 4.5 |
| 6-(Tert-Boc-amino)-pyrazolo-oxazine acid | Pyrazolo-oxazine | tert-butoxy carbonyl, carboxylic acid | 329.35 | 1.8 |
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
